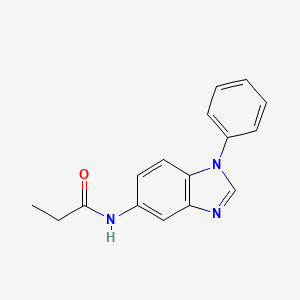![molecular formula C17H15NO3S B5753307 N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide, also known as W-7, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1982 by Kakiuchi and co-workers and has since been used in various biochemical and physiological studies. W-7 is an inhibitor of calmodulin, a protein that plays a crucial role in many cellular processes.
Mécanisme D'action
N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide inhibits calmodulin by binding to its hydrophobic pocket, which prevents it from binding to calcium ions. This, in turn, inhibits the activation of calmodulin-dependent enzymes and ion channels.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in different biological systems. For example, it has been shown to inhibit the activity of calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic plasticity and learning and memory. It has also been shown to inhibit the activity of the L-type calcium channel, which is involved in cardiac muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its specificity for calmodulin. It does not affect other calcium-binding proteins, which allows researchers to investigate the role of calmodulin in isolation. However, one of the limitations of using N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide is its relatively low potency compared to other calmodulin inhibitors. This can limit its effectiveness in certain experiments.
Orientations Futures
There are many future directions for the use of N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide in scientific research. One area of interest is the role of calmodulin in cancer. Calmodulin has been shown to play a crucial role in cell proliferation and survival, and its inhibition by N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide may have therapeutic potential in cancer treatment. Another area of interest is the development of more potent and selective calmodulin inhibitors that can be used in a wider range of experiments. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide in combination with other compounds may provide new insights into the complex role of calmodulin in different biological systems.
Méthodes De Synthèse
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 2-(hydroxymethyl)phenol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to form the desired product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide has been used in various scientific research studies to investigate the role of calmodulin in different cellular processes. Calmodulin is a calcium-binding protein that regulates the activity of many enzymes and ion channels. By inhibiting calmodulin, N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide can help researchers understand the function of calmodulin in different biological systems.
Propriétés
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-12-15-7-3-4-8-17(15)18-22(20,21)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBGUHZGOWMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
